molecular formula C11H11NOS B14353207 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole CAS No. 90328-97-5

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole

Cat. No.: B14353207
CAS No.: 90328-97-5
M. Wt: 205.28 g/mol
InChI Key: QVBIMSCDTYXRNG-UHFFFAOYSA-N
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Description

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole typically involves the reaction of phenyl-substituted thieno[2,3-d][1,2]oxazole precursors with various reagents under controlled conditions. One common method involves the use of electron-deficient alkynes in a domino reaction with tetrahydrothieno[3,2-c]pyridines . The reaction conditions often include refluxing in solvents such as methanol or 2-propanol to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d][1,2]oxazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole
  • 3-(2,4,6-trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole

Uniqueness

3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole is unique due to its specific thieno[2,3-d][1,2]oxazole core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

90328-97-5

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

3-phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole

InChI

InChI=1S/C11H11NOS/c1-2-4-8(5-3-1)10-11-9(13-12-10)6-7-14-11/h1-5,9,11H,6-7H2

InChI Key

QVBIMSCDTYXRNG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2C1ON=C2C3=CC=CC=C3

Origin of Product

United States

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